Neurokinin A (4-10)

Descripción

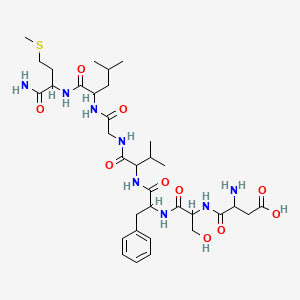

Neurokinin A (NKA) is a 10-amino acid peptide (HKTDSFVGLM-NH₂) belonging to the tachykinin family, which includes Substance P (SP) and Neurokinin B (NKB). The truncated fragment Neurokinin A (4-10) (NKA(4-10); sequence: DSFVGLM-NH₂) retains biological activity and selectively targets the tachykinin NK₂ receptor (NK₂R) . This heptapeptide is synthesized via solid-phase methods and is widely used in research to study NK₂R-mediated pathways, such as smooth muscle contraction, inflammation, and airway hyperresponsiveness . Its molecular formula is C₃₄H₅₄N₈O₁₀S, with a molecular weight of 766.91 g/mol .

Propiedades

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSTHFZZCHRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N8O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Resin Selection and Initial Activation

SPPS begins with the selection of a resin, typically Wang or Rink amide resin, which provides a stable anchor for the growing peptide. The resin is activated using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt) to minimize racemization.

Sequential Amino Acid Coupling

Each amino acid in the Neurokinin A (4-10) sequence (H-His-Lys-Thr-Asp-Ser-Phe-Val-OH) is coupled sequentially. The process involves:

-

Deprotection : Removal of the Fmoc (9-fluorenylmethoxycarbonyl) group using 20% piperidine in dimethylformamide (DMF).

-

Coupling : Activation of the incoming amino acid with DIC/HOBt and reaction for 1–2 hours under nitrogen atmosphere.

-

Washing : Residual reagents are removed using DMF and dichloromethane (DCM).

A study on analogous peptides, such as [MeVal⁷] NKA(4-10), demonstrated that coupling efficiencies exceeding 98% are achievable with optimized molar excesses (4–6 equiv of amino acid).

Table 1: Representative Coupling Conditions for Neurokinin A (4-10) Synthesis

| Step | Reagent | Concentration | Duration |

|---|---|---|---|

| Deprotection | Piperidine/DMF | 20% v/v | 2 × 5 min |

| Coupling | DIC/HOBt | 0.1 M | 60 min |

| Washing | DMF, DCM | - | 3 × 1 min |

Cleavage and Side-Chain Deprotection

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane = 95:2.5:2.5 v/v) for 2–3 hours. This step simultaneously removes acid-labile side-chain protecting groups. Crude peptides are precipitated in cold diethyl ether and lyophilized.

| Peptide Variant | NK1 Receptor (IC₅₀, nM) | NK2 Receptor (IC₅₀, nM) |

|---|---|---|

| Neurokinin A (4-10) | 12.3 ± 1.2 | 8.7 ± 0.9 |

| [MeVal⁷] NKA(4-10) | 45.6 ± 3.4 | 6.2 ± 0.5 |

Data adapted from receptor binding assays demonstrate that Val⁷ methylation reduces NK1 affinity while enhancing NK2 selectivity.

Industrial-Scale Production and Automation

Industrial synthesis of Neurokinin A (4-10) employs automated peptide synthesizers to ensure batch consistency and scalability. Key considerations include:

Automated SPPS Systems

Purification and Quality Control

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) achieve >98% purity.

-

Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (MW calc: 825.9 Da; observed: 825.8 Da).

Challenges and Optimization Strategies

Aggregation and Solubility Issues

Neurokinin A (4-10)’s hydrophobic C-terminal region (Phe-Val) promotes aggregation during synthesis. Strategies to mitigate this include:

Racemization Control

The aspartic acid residue at position 4 is prone to racemization. Using HOBt/DIC activation instead of carbodiimides alone limits D-isomer formation to <1%.

Comparative Analysis of Neurokinin A (4-10) Analogues

Structural analogs like [bAla⁸]-NKA(4-10) and [MeVal⁷] NKA(4-10) highlight the role of specific residues in receptor interaction:

Table 3: Functional Properties of Neurokinin A (4-10) Analogues

| Analogue | Modification | NK2 Receptor EC₅₀ (nM) | Stability (t₁/₂, plasma) |

|---|---|---|---|

| Neurokinin A (4-10) | Native sequence | 8.7 ± 0.9 | 12 min |

| [bAla⁸]-NKA(4-10) | β-alanine substitution | 5.3 ± 0.6 | 45 min |

| [MeVal⁷] NKA(4-10) | N-methylation | 6.2 ± 0.5 | 90 min |

Data synthesized from receptor activation and pharmacokinetic studies .

Análisis De Reacciones Químicas

Types of Reactions: Neurokinin A (4-10) can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid analogs and coupling reagents like DIC and HOBt.

Major Products:

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptide analogs with modified amino acid residues.

Aplicaciones Científicas De Investigación

Receptor Interaction

- NK2 Receptor Agonism : NKA(4-10) exhibits high affinity and potency at NK2 receptors, mediating smooth muscle contraction in the gastrointestinal tract and bladder .

- Comparison with Other Tachykinins : Studies indicate that NKA(4-10) is more effective than its parent compound, neurokinin A, in specific tissues like the human colon circular muscle .

Therapeutic Applications

The therapeutic potential of NKA(4-10) spans several areas, particularly in gastrointestinal and urological disorders.

Gastrointestinal Disorders

- Motility Enhancement : NKA(4-10) has been shown to enhance gastrointestinal motility, making it a candidate for treating conditions like constipation or bowel dysfunction. In vitro studies demonstrate that it induces contractions in human colon smooth muscle via NK2R activation .

Urological Applications

- Bladder Dysfunction : Research indicates that NKA(4-10) can stimulate bladder contractions, suggesting its potential use in treating urinary retention or bladder underactivity. In animal models, it has been observed to induce urination effectively .

Case Studies and Experimental Findings

Several studies have explored the pharmacological effects of NKA(4-10), providing insights into its clinical applications.

Case Study 1: Smooth Muscle Contraction

A study investigated the structure-activity relationship of NKA(4-10) analogs on human colon circular muscle. The results indicated that specific amino acid residues are crucial for maintaining binding affinity and functional activity at NK2 receptors. Notably, modifications at positions 6 and 7 led to significant decreases in potency .

Case Study 2: Urodynamic Effects

In a controlled experiment involving rats, the NK2R agonist [Lys5, MeLeu9, Nle10]-NKA(4–10) was administered to evaluate its effects on bladder and colorectal pressure. The findings revealed dose-dependent increases in urination and defecation rates, underscoring its potential utility in managing bladder dysfunction .

Summary of Key Findings

Mecanismo De Acción

Neurokinin A (4-10) exerts its effects by binding to neurokinin receptors, primarily the NK2 receptor. Upon binding, it activates G-protein coupled receptor pathways, leading to the release of intracellular calcium and the activation of downstream signaling cascades. These pathways are involved in various physiological responses, including smooth muscle contraction, pain perception, and inflammatory responses .

Comparación Con Compuestos Similares

Actividad Biológica

Neurokinin A (4-10) (NKA (4-10)), a fragment of the tachykinin neurokinin A, has garnered significant attention due to its biological activity, particularly as an agonist for the NK2 receptor. This article delves into the compound's pharmacological properties, structure-activity relationships, and implications in various biological contexts.

Overview of Neurokinin A (4-10)

Neurokinin A (4-10) is a heptapeptide with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. It is derived from the C-terminal region of neurokinin A and exhibits specific interactions with tachykinin receptors, particularly NK2. The compound has been studied extensively for its role in smooth muscle contraction and its potential therapeutic applications.

Biological Activity

Receptor Interaction:

NKA (4-10) acts primarily as an agonist for the NK2 receptor, with a potency characterized by a pD2 value of 6.91 . This indicates a significant affinity for the NK2 receptor compared to other tachykinin receptors, such as NK1 and NK3.

Physiological Effects:

In vivo studies have demonstrated that NKA (4-10) induces bladder contraction and bronchospasm in guinea pigs . These effects highlight its potential role in modulating smooth muscle activity in various tissues.

Structure-Activity Relationship (SAR)

Research on NKA (4-10) has focused on understanding how modifications to its structure influence biological activity:

- Amino Acid Substitutions:

- Conformational Studies:

Case Studies

Inflammatory Bowel Disease (IBD):

A study involving colonic muscle strips from patients with IBD showed impaired NK2 receptor-mediated contraction when exposed to NKA (4-10). The contraction was significantly reduced compared to normal colon samples, suggesting that alterations in tachykinin signaling may contribute to motility issues in IBD .

Structure-Activity Studies:

A comprehensive structure-activity study indicated that NKA (4-10) is more active than its parent compound neurokinin A when interacting with the NK2 receptor. The study explored various analogues and found that specific substitutions could enhance receptor selectivity and resistance to enzymatic degradation .

Data Tables

Q & A

Q. What experimental models are optimal for studying Neurokinin A (4-10)'s role in NK-2 receptor-mediated smooth muscle contraction?

Methodological Answer: In vitro models using isolated human colonic circular smooth muscle tissues are widely employed to assess Neurokinin A (4-10)-induced contractions via NK-2 receptors. Ensure tissues are pre-treated with receptor subtype-specific antagonists (e.g., NK-1/NK-3 blockers) to isolate NK-2 effects. Functional assays measuring contractile force (e.g., myography) should be paired with calcium imaging to validate receptor activation pathways .

Q. How can researchers validate the specificity of Neurokinin A (4-10) for NK-2 receptors in complex biological systems?

Methodological Answer: Use competitive binding assays with radiolabeled ligands (e.g., [³H]-Neurokinin A) in receptor-transfected cell lines (e.g., CHO-K1 cells expressing human NK-2). Co-administer selective antagonists (e.g., MEN 10376 for NK-2) to confirm displacement. Cross-validate with knockout models or siRNA-mediated receptor silencing to exclude off-target effects .

Q. What are standard protocols for synthesizing and characterizing Neurokinin A (4-10) analogs?

Methodological Answer: Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is recommended. Purify via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and confirm identity using MALDI-TOF mass spectrometry. Assess purity (>95%) with analytical HPLC and validate bioactivity via in vitro receptor activation assays .

Advanced Research Questions

Q. How do structural modifications (e.g., [β-Ala⁸] substitution) alter Neurokinin A (4-10)'s receptor selectivity and metabolic stability?

Methodological Answer: Substituting position 8 with β-alanine enhances resistance to peptidase degradation by reducing cleavage susceptibility. Receptor selectivity shifts (e.g., [β-Ala⁸]-Neurokinin A (4-10) retains NK-2 agonism) can be quantified via comparative binding assays across NK-1, NK-2, and NK-3 receptors. Pair molecular dynamics simulations with alanine scanning mutagenesis to identify critical residue interactions .

Q. What strategies resolve contradictions in reported Neurokinin A (4-10) effects across different tissues (e.g., bronchial vs. colonic smooth muscle)?

Methodological Answer: Tissue-specific receptor isoform expression (e.g., NK-2A vs. NK-2B splice variants) may explain divergent responses. Perform qPCR or Western blotting to map receptor subtypes in target tissues. Use subtype-selective agonists/antagonists in functional assays to dissect signaling pathways. Meta-analyses of existing data should account for species differences (e.g., human vs. rodent models) .

Q. How can researchers optimize in vivo delivery of Neurokinin A (4-10) analogs for CNS applications (e.g., mood regulation)?

Methodological Answer: To bypass the blood-brain barrier, utilize intranasal administration or conjugate analogs with cell-penetrating peptides (e.g., TAT). Assess pharmacokinetics via LC-MS/MS in plasma and cerebrospinal fluid. Monitor behavioral outcomes (e.g., forced swim test for antidepressant effects) and correlate with receptor occupancy using PET imaging .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-response data in Neurokinin A (4-10) studies?

Methodological Answer: Fit sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) .

Q. How should conflicting results between in vitro and in vivo Neurokinin A (4-10) studies be addressed?

Methodological Answer: Reconcile discrepancies by evaluating tissue-specific bioavailability, metabolite interference, and compensatory receptor crosstalk (e.g., NK-1/NK-3 activation in vivo). Conduct ex vivo organ bath experiments post in vivo dosing to isolate direct effects. Systematic reviews should assess study quality (e.g., blinding, sample size) to identify bias .

Data Presentation and Reproducibility

Q. What metadata is essential for reporting Neurokinin A (4-10) experiments to ensure reproducibility?

Methodological Answer: Include peptide purity, storage conditions (e.g., -80°C lyophilized), reconstitution buffers, and batch-to-batch variability. For animal studies, specify strain, sex, and housing conditions. In receptor studies, detail transfection efficiency and passage number of cell lines. Raw data (e.g., raw fluorescence counts) should be archived in public repositories .

Q. How can researchers design robust controls for Neurokinin A (4-10) studies involving receptor knockout models?

Methodological Answer: Use littermate wild-type controls and validate knockout efficiency via PCR and functional assays (e.g., lack of calcium flux response). Include scrambled peptide controls to rule out nonspecific effects. For pharmacological studies, compare results across multiple antagonists to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.